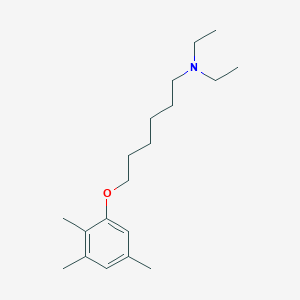![molecular formula C19H21BrN2O3S B5157143 N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as BRL-15572, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of sulfonylbenzamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential in treating various diseases such as schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antipsychotic effects in animal models. N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential in treating pain, as it has been shown to have analgesic effects in animal models.
Wirkmechanismus
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This receptor has been implicated in various psychiatric disorders such as schizophrenia and drug addiction. By blocking the dopamine D3 receptor, N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide reduces the activity of the mesolimbic system, leading to its anxiolytic, antipsychotic, and analgesic effects.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have anxiolytic, antipsychotic, and analgesic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats. N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to reduce the activity of the mesolimbic system, which is involved in reward processing and motivation. This reduction in activity leads to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to have anxiolytic, antipsychotic, and analgesic effects, which makes it useful for studying the underlying mechanisms of these disorders. However, N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer. It also has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One direction is to study its potential in treating other psychiatric disorders such as bipolar disorder and attention deficit hyperactivity disorder (ADHD). Another direction is to study its potential in treating other types of addiction such as alcohol addiction and nicotine addiction. Furthermore, future research could focus on developing more potent and selective dopamine D3 receptor antagonists based on the structure of N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction between 2-bromobenzoyl chloride and 4-[(2-methyl-1-piperidinyl)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-6-4-5-13-22(14)26(24,25)16-11-9-15(10-12-16)19(23)21-18-8-3-2-7-17(18)20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCASRKTYPCYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)